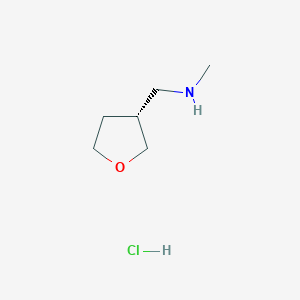
(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO. It is a derivative of tetrahydrofuran and is known for its applications in various fields of scientific research and industry. This compound is often used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to yield the desired product. This process typically involves six steps and results in a total yield of approximately 45.5% .
Industrial Production Methods: In an industrial setting, the production of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and polymerization reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
- (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride
- 3-Aminomethyltetrahydrofuran hydrochloride
- Oxolan-3-ylmethanamine hydrochloride
Comparison: ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.
Properties
IUPAC Name |
N-methyl-1-[(3R)-oxolan-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGOTKKDBEREO-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCOC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
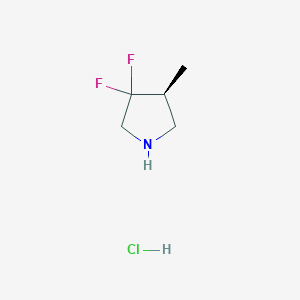
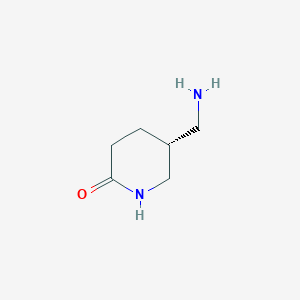
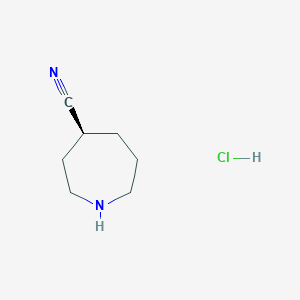
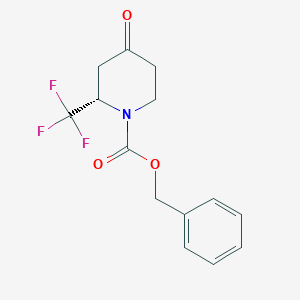
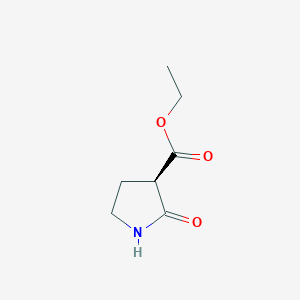
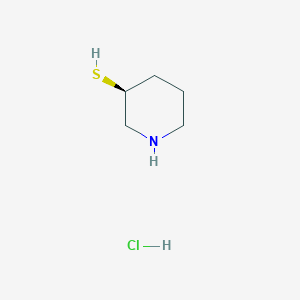
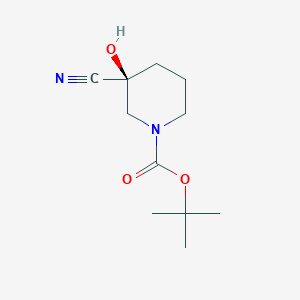
![tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B8220185.png)
![[(4R)-3,3-difluoropiperidin-4-yl]methanol;hydrochloride](/img/structure/B8220190.png)
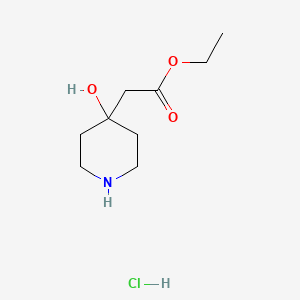
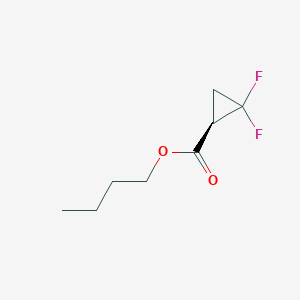
![N-methyl-1-[(3R)-oxan-3-yl]methanamine;hydrochloride](/img/structure/B8220240.png)
![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B8220250.png)
![(9aS)-1,2,3,4,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B8220256.png)
